5-Decanol
Overview
Description
5-Decanol, also known as decan-5-ol, is a saturated fatty alcohol belonging to the alkanol family. Its chemical formula is C10H22O, and it features a hydroxyl group (-OH) attached to the fifth carbon of a ten-carbon alkyl chain. This structure imparts both hydrophobic and hydrophilic properties to the compound, making it versatile in various applications .
Mechanism of Action
Target of Action
This compound is a secondary alcohol with the molecular formula C10H22O
Biochemical Pathways
Secondary alcohols like 5-decanol can be metabolized in organisms through a series of reactions involving monooxygenase-mediated hydroxylation, oxidation by an alcohol dehydrogenase, and further reactions involving a baeyer–villiger monooxygenase and an esterase . This pathway results in the conversion of the secondary alcohol to a primary alcohol and a carboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Decanol can be synthesized through several methods:
Hydrogenation of Decanoic Acid: This process involves the addition of hydrogen to decanoic acid or its esters under specific conditions.
Hydroformylation of Decene:
Industrial Production Methods:
Hydrogenation Process: Industrially, this compound is primarily produced by hydrogenating decanoic acid or its esters.
Natural Sources: this compound can also be found naturally in various plants and fruits, such as orange peel and peppermint oils.
Types of Reactions:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Decanoic acid.
Reduction: Decane.
Substitution: Various alkyl halides depending on the substituting agent used.
Scientific Research Applications
5-Decanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Decanol: Another isomer of decanol with the hydroxyl group attached to the first carbon.
2-Decanol: Features the hydroxyl group on the second carbon, leading to different reactivity and uses.
3-Decanol: Hydroxyl group on the third carbon, also differing in reactivity and applications.
Uniqueness of 5-Decanol: this compound’s unique position of the hydroxyl group on the fifth carbon provides a balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring both solubility in organic solvents and slight solubility in water .
Properties
IUPAC Name |
decan-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-3-5-7-9-10(11)8-6-4-2/h10-11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMNDOUFZGODBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318612 | |
Record name | 5-Decanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Chem Service MSDS] | |
Record name | 5-Decanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9671 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
5205-34-5 | |
Record name | 5-Decanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5205-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Decanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Decanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244888 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Decanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decan-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.636 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Decanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUU86H79T8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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